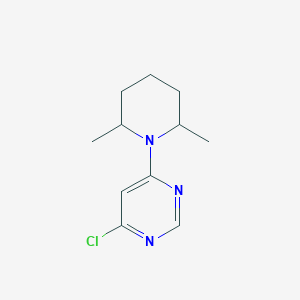

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Übersicht

Beschreibung

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are common in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported . The reaction is regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine includes a pyrimidine ring with a chlorine atom at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position.Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine are typically nucleophilic substitutions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile starting point for synthesizing a variety of organic molecules. It can be used to create complex molecular architectures required in medicinal chemistry and material science .

Agrochemical Research

In the field of agrochemistry, this pyrimidine derivative can be utilized to develop new pesticides and herbicides. Its chemical properties allow it to interact with various biological targets, potentially leading to the discovery of novel compounds that can protect crops from pests and diseases .

Pharmaceutical Development

As a pharmacologically active scaffold, pyrimidine and its derivatives, including 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine, are central to the development of new drugs. They are involved in creating medications for a wide range of diseases due to their ability to modulate biological pathways .

Anticancer Agents

Pyrimidine derivatives are known to exhibit anticancer properties. This particular compound could be investigated for its potential use in cancer treatment, either as a standalone therapeutic agent or as a part of combination therapies to enhance efficacy and reduce resistance .

Antimicrobial and Antifungal Applications

The structural motif of pyrimidine is often found in compounds with antimicrobial and antifungal activities. Research into 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine could lead to the development of new antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens .

Cardiovascular Research

Pyrimidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects. This compound could be explored for its potential to treat various cardiovascular disorders, contributing to the discovery of new therapeutic options .

Neuroprotection

There is interest in pyrimidine derivatives for neuroprotection, particularly in conditions like glaucoma where retinal ganglion cells are at risk. Research into this compound’s effects on ocular health and its potential to protect nerve cells could open up new avenues in treating neurodegenerative diseases .

Metabolic Disorders

Compounds with a pyrimidine base have been studied for their role in metabolic disorders. This includes the potential to act as inhibitors for enzymes like dihydrofolate reductase, which is important in the treatment of conditions like diabetes and hypercholesterolemia .

Wirkmechanismus

Target of Action

Pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Pyrimidines generally interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, and allosteric modulation . The presence of the chloro and dimethylpiperidinyl groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Pyrimidines are integral components of nucleic acids and are involved in numerous biochemical pathways, including dna and rna synthesis, signal transduction, and energy metabolism .

Result of Action

Based on the known activities of other pyrimidines, it may exert its effects by modulating the activity of its target proteins, influencing gene expression, or interfering with nucleic acid synthesis .

Zukünftige Richtungen

The future directions in the research of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine could involve the exploration of its potential bioactivity . There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the introduction of hydrophobic groups is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Eigenschaften

IUPAC Name |

4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNYXYUOCBBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

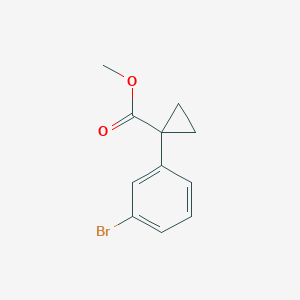

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

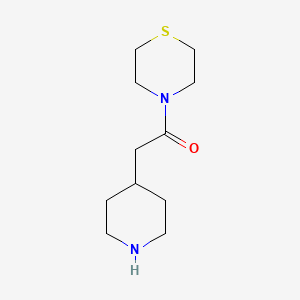

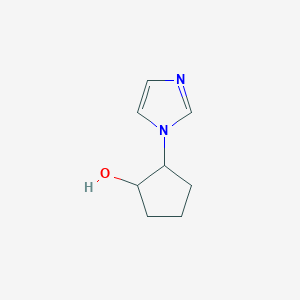

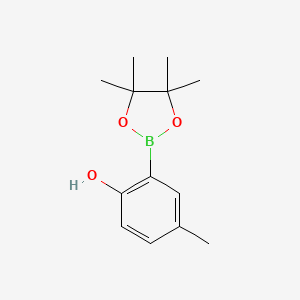

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)

![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)